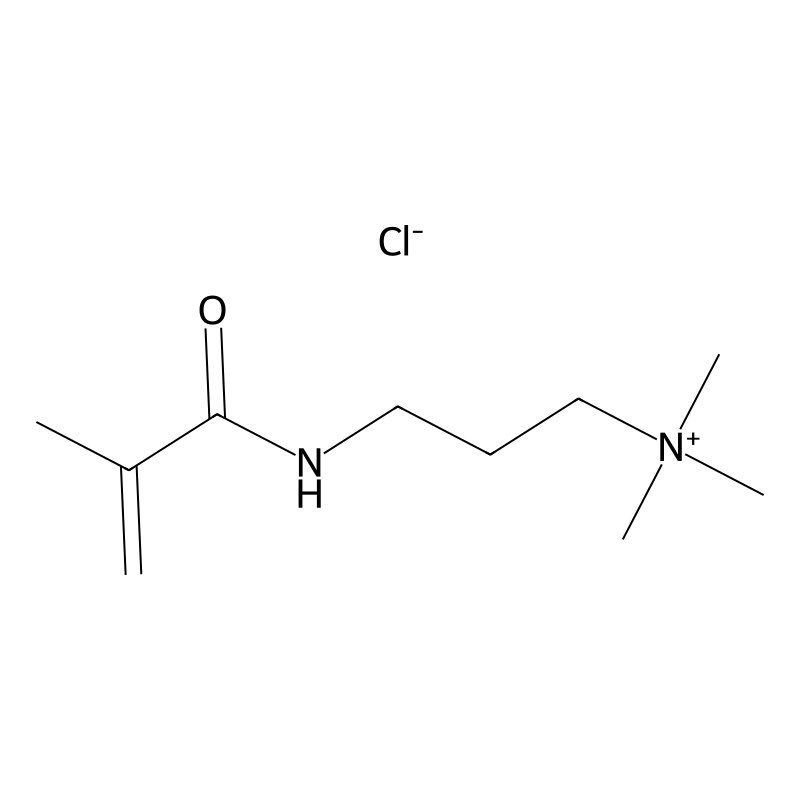Methacrylamidopropyltrimethylammonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
MPTC for Cationic Polymer Electrolytes in Rechargeable Batteries
One promising area of research for MPTC is in the development of cationic polymer electrolytes for rechargeable batteries. These electrolytes are crucial components that allow ions to flow between the electrodes, enabling the battery to function. MPTC can be used as a precursor in the synthesis of gel electrolytes for batteries, such as zinc-air batteries. These gel electrolytes offer several advantages over traditional liquid electrolytes, including improved safety, higher ionic conductivity, and better mechanical stability [].
MAPTAC is a cationic quaternary ammonium compound with the chemical formula C10H21ClN2O. It is a water-soluble monomer commonly supplied as a 50% aqueous solution []. MAPTAC holds significance in scientific research due to its unique properties that make it valuable for various applications, particularly in polymer synthesis [, , ].
Molecular Structure Analysis
The key features of MAPTAC's structure include:
- Cationic head group: The trimethylammonium group (N+(CH3)3) is positively charged, making MAPTAC a cationic compound [].
- Methacrylate group: The presence of a methacrylate group (CH2=C(CH3)COOCH2CH2CH2N+) allows MAPTAC to participate in radical polymerization reactions [].
- Propyl spacer: The propyl chain (CH2CH2CH2) provides flexibility and connects the charged head group to the methacrylate moiety [].
This combination of functional groups enables MAPTAC to interact with various materials and participate in the formation of novel polymers with specific properties [, ].
Chemical Reactions Analysis
Synthesis
The specific synthesis route for MAPTAC is not readily available in scientific literature. However, quaternary ammonium compounds like MAPTAC are generally synthesized by reacting a tertiary amine with a suitable alkylating agent, such as a haloalkane (e.g., chloropropane) [].
Polymerization
MAPTAC acts as a cationic monomer and readily undergoes radical polymerization reactions. The methacrylate group participates in the formation of polymer chains, leading to the development of cationic polyelectrolytes with unique properties [, ].
Other relevant reactions
Depending on the research application, MAPTAC might be involved in various reactions such as complexation with other charged species or interaction with functional groups on surfaces [].
Physical And Chemical Properties Analysis
- Appearance: Colorless liquid (as a 50% aqueous solution) []
- Melting point: Not available
- Boiling point: Not available (decomposes upon heating)
- Solubility: Highly soluble in water []
- Stability: Hydrolytically stable in neutral and slightly acidic environments.
Mechanism of Action (if applicable)
The mechanism of action of MAPTAC depends on the specific application. Here are some potential mechanisms:
- In polymer synthesis: During polymerization, the cationic head group of MAPTAC interacts with other charged species or monomers, influencing the overall structure and properties of the resulting polymer [].
- As a functional material: In some cases, MAPTAC might interact with surfaces or other materials through electrostatic interactions or hydrogen bonding, modifying their surface properties or facilitating specific functions [].
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 64 of 108 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 44 of 108 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Plastic material and resin manufacturing
1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1): ACTIVE








